

Spectroscopic Data for 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B1344277

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the compound **6-Bromo-3-methoxy-2-nitropyridine**, a valuable building block in pharmaceutical and chemical research. The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for **6-Bromo-3-methoxy-2-nitropyridine** is $C_6H_5BrN_2O_3$, with a molecular weight of 233.02 g/mol .^[1] The spectroscopic data presented below serves to confirm the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	H-4
7.25	d	1H	H-5
4.05	s	3H	-OCH ₃

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
156.0	C-3
150.1	C-6
141.8	C-2
129.2	C-4
115.5	C-5
57.0	-OCH ₃

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (methyl)
1580	Strong	C=C stretch (aromatic)
1520	Strong	N-O asymmetric stretch (nitro group)
1350	Strong	N-O symmetric stretch (nitro group)
1250	Strong	C-O-C asymmetric stretch (ether)
1050	Strong	C-O-C symmetric stretch (ether)
850	Strong	C-Br stretch

Sample Preparation: KBr pellet.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
233/235	100/98	[M] ⁺ (Molecular ion peak, bromine isotopes)
203/205	40/39	[M-NO] ⁺
188/190	25/24	[M-NO ₂] ⁺
157	30	[M-Br] ⁺
129	15	[M-Br-CO] ⁺

Ionization Method: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of **6-Bromo-3-methoxy-2-nitropyridine** (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, a standard pulse sequence is used with a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is employed with a spectral width of approximately 250 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. The number of scans is adjusted to achieve an adequate signal-to-noise ratio. Data processing involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS at 0.00 ppm for ¹H) or the solvent peak (CDCl₃ at 77.16 ppm for ¹³C).

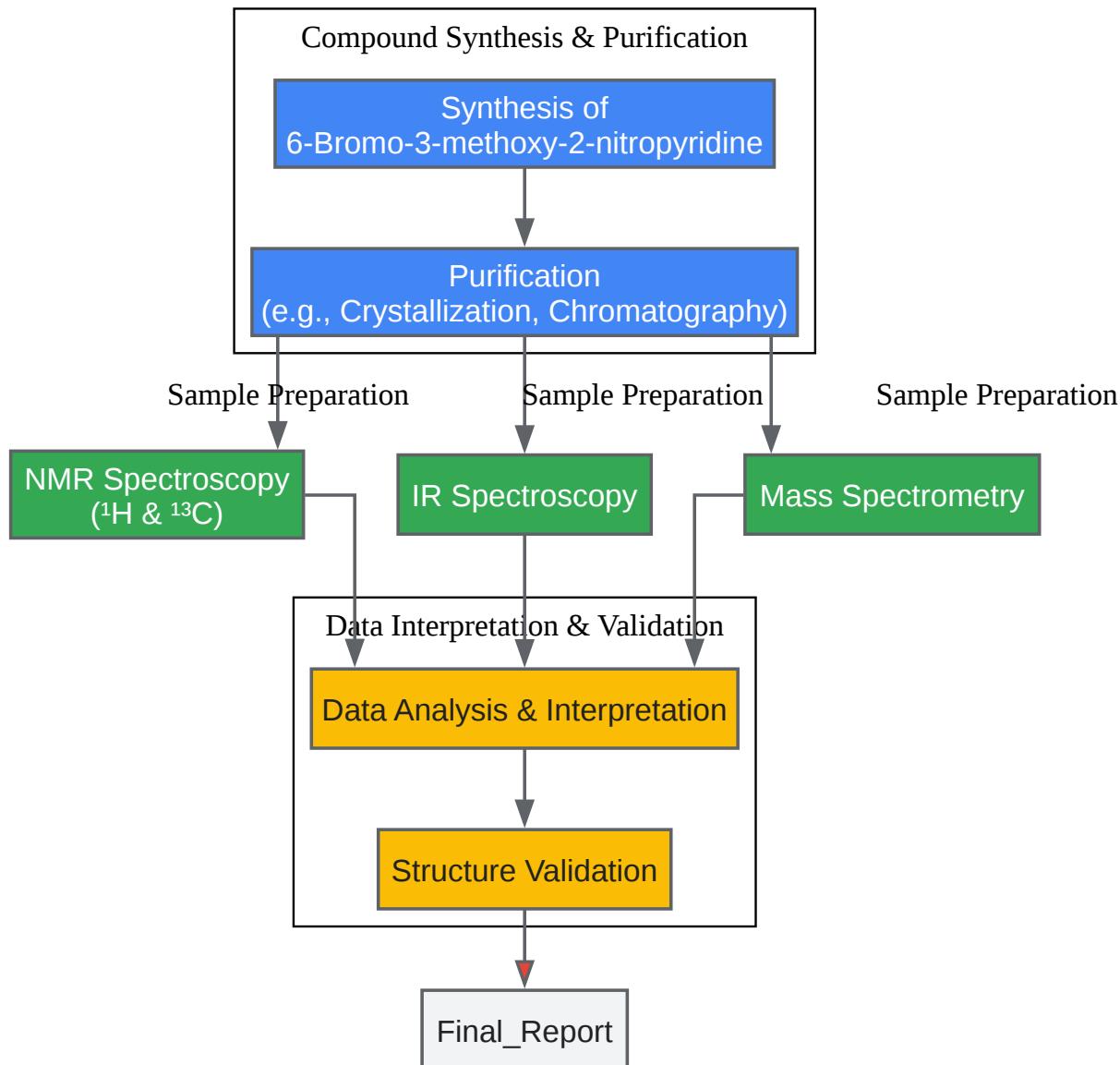
Infrared (IR) Spectroscopy

FT-IR Spectroscopy (KBr Pellet Method) Protocol

Approximately 1-2 mg of finely ground **6-Bromo-3-methoxy-2-nitropyridine** is mixed with about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle. The mixture is thoroughly ground to a fine, homogeneous powder. A portion of the powder is then transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

The KBr pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Mass Spectrometry (MS)


Electron Impact Mass Spectrometry (EI-MS) Protocol

A dilute solution of **6-Bromo-3-methoxy-2-nitropyridine** is prepared in a volatile organic solvent such as methanol or dichloromethane. The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules. The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the abundance of each ion, and the resulting data is plotted as a mass spectrum.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Data for 6-Bromo-3-methoxy-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1344277#spectroscopic-data-for-6-bromo-3-methoxy-2-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com